REACTION_CXSMILES
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[CH2:1]([C:4]1[S:5][C:6]([NH2:9])=[N:7][N:8]=1)[CH2:2][CH3:3].[CH3:10][N:11]=[C:12]=[O:13]>CN(C)C=O>[CH2:1]([C:4]1[S:5][C:6]([NH:9][C:12]([NH:11][CH3:10])=[O:13])=[N:7][N:8]=1)[CH2:2][CH3:3]
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Name
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|
Quantity
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14.9 g
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Type
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reactant
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Smiles
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C(CC)C=1SC(=NN1)N
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Name
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|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
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Quantity
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5.7 g
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Type
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reactant
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Smiles
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CN=C=O
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Type
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CUSTOM
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Details
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After the subsidence of the heat effect, stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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there are added dropwise, at 20° C.
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Type
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DISTILLATION
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Details
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distillation to one half of the original volume
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Type
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ADDITION
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Details
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by pouring into 400 ml of water
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Reaction Time |
1 h |
Name
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Type
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product
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Smiles
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C(CC)C=1SC(=NN1)NC(=O)NC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |